molecular formula C22H16ClF3N4O B4302722 2-(2-chlorobenzyl)-5-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2H-tetrazole

2-(2-chlorobenzyl)-5-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2H-tetrazole

Cat. No. B4302722
M. Wt: 444.8 g/mol
InChI Key: NVDNTHWCBAKOHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorobenzyl)-5-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2H-tetrazole is a tetrazole derivative that has gained significant attention in recent years due to its potential applications in scientific research. This compound has shown promising results in various studies, making it an interesting topic for further investigation.

Mechanism of Action

The exact mechanism of action of 2-(2-chlorobenzyl)-5-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2H-tetrazole is not fully understood. However, studies have suggested that this compound may exert its effects by inhibiting certain enzymes or signaling pathways involved in cancer cell growth, inflammation, and neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-chlorobenzyl)-5-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2H-tetrazole can induce apoptosis (cell death) in cancer cells, reduce inflammation, and improve cognitive function in animal models of neurological disorders. It has also been shown to have low toxicity levels in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-chlorobenzyl)-5-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2H-tetrazole in lab experiments is its low toxicity levels, which makes it a relatively safe compound to work with. However, one limitation is that the exact mechanism of action is not fully understood, which can make it difficult to interpret results.

Future Directions

There are several future directions for research related to 2-(2-chlorobenzyl)-5-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2H-tetrazole. One direction is to further investigate its potential use as an anti-cancer agent, particularly in combination with other chemotherapy drugs. Another direction is to study its effects on other inflammatory diseases, such as arthritis. Additionally, more research is needed to fully understand its mechanism of action and to identify potential side effects.

Scientific Research Applications

2-(2-chlorobenzyl)-5-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2H-tetrazole has been studied for its potential applications in various scientific research areas. One such area is cancer research, where this compound has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurological disorders.

properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-5-[4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClF3N4O/c23-20-7-2-1-5-17(20)13-30-28-21(27-29-30)16-8-10-19(11-9-16)31-14-15-4-3-6-18(12-15)22(24,25)26/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDNTHWCBAKOHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2N=C(N=N2)C3=CC=C(C=C3)OCC4=CC(=CC=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorobenzyl)-5-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2H-tetrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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